N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
Description
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Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-28(25,26)23-13-12-17-7-8-19(14-18(17)15-23)22-21(24)11-6-16-4-9-20(27-2)10-5-16/h4-5,7-10,14H,3,6,11-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZMFFNUAVVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the ethylsulfonyl and methoxyphenyl groups may influence its distribution and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have a range of potential effects, including modulation of enzyme activity, alteration of cell signaling, and impacts on cell growth and proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific characteristics of the biological environment. For instance, the compound’s stability could be affected by the pH of the environment, as some compounds are known to undergo hydrolysis under certain pH conditions.
Biological Activity
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This compound features a tetrahydroisoquinoline core, which is associated with various biological activities, including neuropharmacological effects. The ethylsulfonyl and 4-methoxyphenyl groups potentially enhance its biological activity and solubility.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O3S
- Molecular Weight : Approximately 404.5 g/mol
- Structural Characteristics : The compound contains a bicyclic structure typical of tetrahydroisoquinolines, which are known for their interactions with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The sulfonamide group may facilitate interactions with specific enzymes or receptors, mimicking natural substrates and inhibiting enzyme activity. This inhibition can disrupt critical biological pathways relevant to various neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects in animal models, likely due to its interaction with serotonin pathways.
- Anti-inflammatory Properties : There is evidence indicating that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
| Study | Findings |
|---|---|
| Study 1 | Inhibition of MAO activity by 40% at 50 µM concentration. |
| Study 2 | Reduction of oxidative stress markers in neuronal cell lines. |
| Study 3 | Decrease in IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages. |
In Vivo Studies
Animal studies have provided further insights into the pharmacological effects of this compound:
- Behavioral Tests : In rodent models, administration of the compound resulted in increased locomotor activity and reduced depressive-like behavior.
- Neuroprotective Studies : The compound demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cultures.
| Animal Model | Effect Observed |
|---|---|
| Mouse Depression Model | Increased time spent in open arms in elevated plus maze test. |
| Rat Neurotoxicity Model | Significant reduction in neuronal cell death after treatment with the compound. |
Case Studies
A few notable case studies highlight the potential therapeutic applications of this compound:
-
Case Study on Depression :
- A study involving chronic mild stress in rats showed that treatment with the compound led to significant improvements in mood-related behaviors compared to control groups.
-
Case Study on Neurodegeneration :
- Research focusing on Alzheimer's disease models indicated that the compound could reduce amyloid-beta plaque formation and improve cognitive function.
Preparation Methods
Cyclocondensation of Homophthalic Anhydride and Imines
The THIQ backbone is constructed via cyclocondensation between homophthalic anhydride and imines, a method validated for producing 1-oxo-THIQ derivatives. For example:
Reductive Amination for Non-Oxidized THIQ
For non-oxidized THIQ cores, reductive amination of β-arylethylamines with ketones or aldehydes under hydrogenation conditions (H₂/Pd-C, 50 psi, 24 h) achieves cyclization.
Functionalization at Position 7: 3-(4-Methoxyphenyl)Propanamide Installation
Carboxylic Acid Activation
The 7-position is functionalized via amide coupling:
- Carboxylic Acid Precursor :
- Activation with Coupling Agents :
Amidation with 3-(4-Methoxyphenyl)Propanamine
- Coupling Reaction :
- Workup :
- Yield : 75–85% after column chromatography (ethyl acetate/hexane = 1:1).
Optimization and Analytical Validation
Reaction Condition Optimization
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Diastereoselectivity (trans:cis) |
|---|---|---|---|
| Cyclocondensation | 85 | 98 | 95:5 |
| Reductive Amination | 78 | 95 | 90:10 |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, and how can purity be ensured during synthesis?
- Methodological Answer : The compound’s synthesis likely involves coupling sulfonamide derivatives with substituted propanamide precursors. A similar approach (e.g., using oxalyl chloride in dioxane for amide bond formation) was reported for structurally analogous compounds . Key steps include:
- Purification : Column chromatography or recrystallization to remove unreacted starting materials (e.g., residual sulfanilamide or p-anisidine).
- Characterization : Use of FTIR (to confirm sulfonyl and amide groups at ~1622 cm⁻¹) and NMR (δ3.81 ppm for methoxy protons, δ7.06–7.92 ppm for aromatic protons) .
- Purity Validation : Impurity profiling via HPLC with relative retention time comparisons (see Table 1 in for analogous compounds).
Q. How can researchers optimize reaction conditions for intermediates like 1,2,3,4-tetrahydroisoquinoline derivatives?
- Methodological Answer : Statistical experimental design (e.g., factorial designs) minimizes trials while maximizing data on variables like temperature, solvent polarity, and catalyst loading. For example, optimizing oxalyl chloride stoichiometry in dioxane improved yields from 65% to 73% in related syntheses .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the ethylsulfonyl and methoxyphenyl groups in this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model electronic effects of substituents. For instance:
- Reaction Path Search : State-of-the-art methods like the Artificial Force Induced Reaction (AFIR) identify transition states and intermediates .
- Electronic Effects : Methoxy groups increase electron density on the aromatic ring, potentially altering nucleophilic substitution kinetics (supported by NMR shifts in ).
Q. How should contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer : Cross-validation using multiple techniques:
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers and monitor degradation via LC-MS (see impurity thresholds in ).
- Mechanistic Studies : Isotope labeling (e.g., deuterated solvents) to track hydrolysis pathways of the sulfonyl or amide groups.
- Statistical Analysis : Use ANOVA to determine if observed discrepancies arise from experimental variability or intrinsic instability .
Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological assays?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations in the ethylsulfonyl or methoxyphenyl moieties. Compare bioactivity using standardized assays (e.g., Mosmann’s cytotoxicity assay ).
- Computational SAR : Molecular docking to predict binding affinity with target proteins (e.g., enzymes inhibited by sulfonamide derivatives).
- Data Integration : Combine NMR-derived conformational data with computational models to rationalize activity trends .
Q. How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Separation : Use chiral stationary phases in HPLC or employ asymmetric catalysis during synthesis (e.g., tert-butyldimethylsilyl-protected intermediates ).
- Process Simulation : Apply chemical engineering principles (e.g., membrane separation technologies ) to optimize solvent recovery and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
